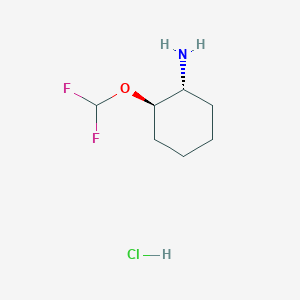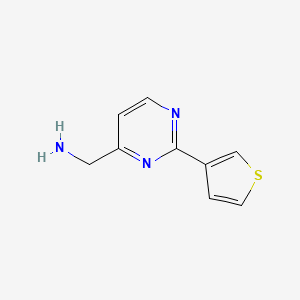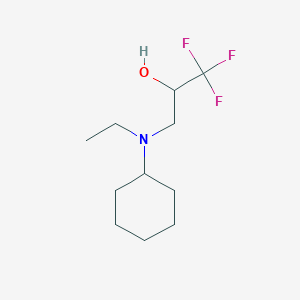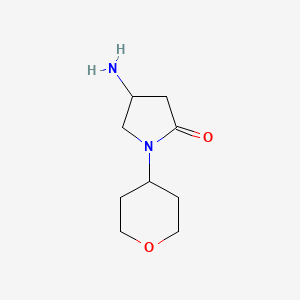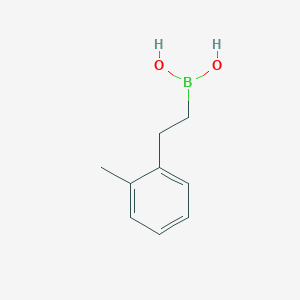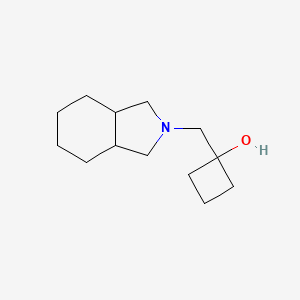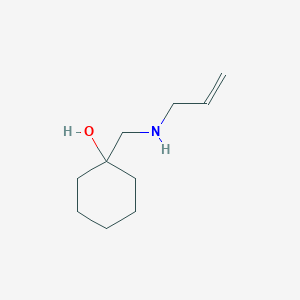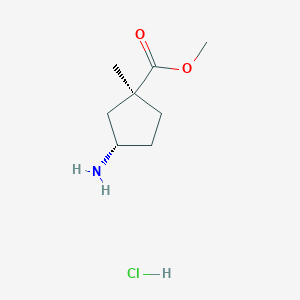
Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of cyclopentane, featuring an amino group and a methyl ester group. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.
Introduction of Functional Groups: The amino group and the methyl ester group are introduced through specific reactions, such as amination and esterification.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers investigate its potential medicinal properties due to the presence of the amino group and the cyclopentane ring.
Asymmetric Synthesis: The compound’s stereocenters make it useful in asymmetric synthesis reactions, leading to the formation of enantiomerically pure compounds.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (1S,3S)-3-aminocyclobutane-1-carboxylate hydrochloride: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride is unique due to its specific ring structure and the presence of both an amino group and a methyl ester group. These features make it a versatile compound in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
2387567-29-3 |
|---|---|
Formule moléculaire |
C8H16ClNO2 |
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)4-3-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H/t6-,8-;/m0./s1 |
Clé InChI |
ZHHPQWQLZPOEFX-QMGYSKNISA-N |
SMILES isomérique |
C[C@@]1(CC[C@@H](C1)N)C(=O)OC.Cl |
SMILES canonique |
CC1(CCC(C1)N)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



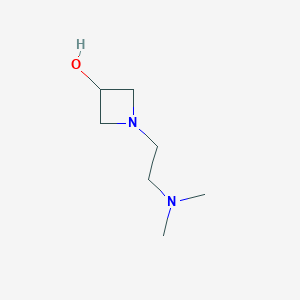
![7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13347654.png)
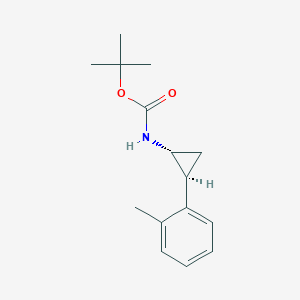
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347664.png)
